

what is the chemical structure of Makisterone A

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Compound of Interest

Compound Name: Makisterone A

Cat. No.: B191781

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An In-depth Technical Guide to Makisterone A

Makisterone A is a naturally occurring ecdysteroid, a class of steroid hormones that play a crucial role in the molting and metamorphosis of arthropods.[1] As a 28-carbon moulting hormone, it has been identified as a major ecdysteroid in various insects, including the honey bee (Apis mellifera) and the milkweed bug (Oncopeltus fasciatus).[2][3] Beyond its role in insect physiology, recent research has indicated its potential therapeutic applications, particularly in attenuating experimental cholestasis through the activation of the farnesoid X receptor (FXR).[4] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Makisterone A** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Makisterone A is a polyhydroxylated steroid characterized by an ergostane skeleton.[5] Its systematic IUPAC name is (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one. The molecule features a C-24 alkyl substituent on its side chain, a distinguishing feature for an insect molting hormone.

Quantitative Data Summary

The key physicochemical properties of **Makisterone A** are summarized in the table below for easy reference and comparison.



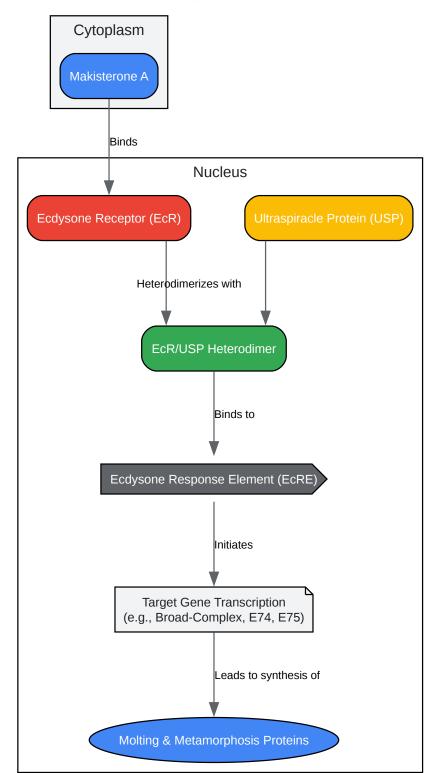
Property	Value	Reference(s)
Molecular Formula	C28H46O7	
Molecular Weight	494.66 g/mol	-
CAS Number	20137-14-8	-
Appearance	White to off-white solid	-
Purity	≥95%	-
Solubility	Soluble in DMSO, Ethanol, Methanol, Acetic Acid. Sparingly soluble in chloroform. Insoluble in water.	<u>-</u>
InChl Key	IJRBORPEVKCEQD- JMQWOFAPSA-N	-

Biological Activity and Signaling Pathways

Makisterone A's primary biological function is as an agonist for the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). This binding event initiates a signaling cascade that leads to the expression of genes responsible for molting and metamorphosis.

More recently, **Makisterone A** has been identified as an activator of the farnesoid X receptor (FXR), a key regulator of bile acid metabolism. This finding suggests a potential therapeutic role for **Makisterone A** in liver diseases such as cholestasis.





Ecdysone Receptor Signaling Pathway

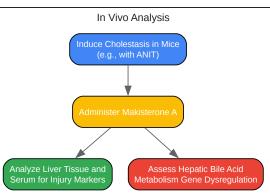
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Figure 1: Ecdysone Receptor Signaling Pathway of Makisterone A.



In Vitro Analysis Culture Liver Cells (e.g., HepG2) Treat cells with Makisterone A FXR Reporter Gene Assay Measure FXR Target Gene Expression (e.g., BSEP, SHP)

Experimental Workflow for FXR Activation Assessment



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Figure 2: Experimental Workflow for Farnesoid X Receptor Activation.

Experimental Protocols Isolation and Characterization of Makisterone A from Taxus cuspidata

The following protocol is a summary of the methodology used for the isolation and identification of **Makisterone A** from the yew, Taxus cuspidata.

Extraction:

- Freshly chopped needles and twigs of Taxus cuspidata (2 kg) are stirred overnight in 8 L of distilled water.
- The solid material is filtered out, resuspended in distilled water for 4 hours, and refiltered.
- The aqueous extracts are combined.
- Initial Purification:



- The aqueous extract is passed through a column of Amberlite XAD-2 resin.
- The column is washed with distilled water to remove impurities.
- The ecdysteroids are eluted with 70% isopropanol followed by 100% isopropanol.
- Solvent Partitioning and Chromatography:
 - The isopropanol eluate is concentrated and partitioned between hexane and a 2:2:1 mixture of isopropanol, water, and chloroform.
 - The chloroform-isopropanol phase containing the ecdysteroids is subjected to dry column chromatography on alumina.
 - Fractions are eluted with a 1:1 mixture of chloroform and ethanol.

Final Purification:

- The ecdysteroid-containing fractions are further purified by column chromatography on Porasil A (60Å) using a 4:1 chloroform-ethanol solvent system.
- This step yields crystalline Makisterone A.

Characterization:

The identity and purity of the isolated Makisterone A are confirmed by comparing its
melting point, liquid chromatography retention times, gas chromatography of the
trimethylsilyl ether derivative, mass spectrometry, and nuclear magnetic resonance (NMR)
spectrometry with an authentic standard.

In Vitro Farnesoid X Receptor (FXR) Activation Assay

This protocol describes a general method for assessing the activation of FXR by **Makisterone A** in a cellular context, based on established methodologies for nuclear receptor assays.

- Cell Culture and Transfection:
 - Human liver cancer cells (e.g., HepG2) are cultured in appropriate media.



 Cells are transiently co-transfected with a plasmid containing the full-length human FXR gene and a reporter plasmid containing an FXR response element (e.g., from the BSEP promoter) linked to a luciferase reporter gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

Compound Treatment:

After transfection, the cells are treated with varying concentrations of Makisterone A
 (dissolved in a suitable solvent like DMSO) or a known FXR agonist (e.g., GW4064) as a
 positive control. A vehicle control (DMSO) is also included.

Luciferase Assay:

- Following an incubation period (e.g., 24 hours), the cells are lysed.
- Luciferase activity in the cell lysates is measured using a luminometer.
- β-galactosidase activity is also measured to normalize the luciferase readings.

Data Analysis:

- The relative luciferase activity is calculated for each treatment condition.
- The dose-response curve for Makisterone A is plotted to determine its EC₅₀ value (the concentration at which 50% of the maximal response is observed). The efficacy of Makisterone A is determined by comparing its maximal activation to that of the positive control.
- Target Gene Expression Analysis (Optional):
 - In a parallel experiment, HepG2 cells are treated with Makisterone A.
 - RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of known FXR target genes, such as the Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP), to confirm the engagement of the FXR signaling pathway.



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